![molecular formula C8H10FN3O5 B1248731 Fluoroazomycin arabinoside CAS No. 220793-03-3](/img/structure/B1248731.png)
Fluoroazomycin arabinoside
描述
Fluoroazomycin arabinoside, also known as FAZA, is a radiofluorinated 2-nitroimidazole derivative with positron-emitting radioisotope activity . Upon administration, Fluoroazomycin arabinoside is reduced under hypoxic conditions in the tumor microenvironment to a reactive species that covalently binds to intracellular macromolecules, providing a quantitative measure of viable hypoxic tissue when imaged with positron emission tomography .
Synthesis Analysis
The synthesis of Fluoroazomycin arabinoside involves a nucleophilic reaction between 18 F-fluoride and a tosylated precursor, followed by the hydrolysis of protecting groups and purification .
Molecular Structure Analysis
The molecular formula of Fluoroazomycin arabinoside is C8H10FN3O5 . The exact mass is 247.06 and the molecular weight is 247.180 .
Chemical Reactions Analysis
Fluoroazomycin arabinoside is synthesized through a nucleophilic reaction between 18 F-fluoride and a tosylated precursor, followed by the hydrolysis of protecting groups and purification .
Physical And Chemical Properties Analysis
Fluoroazomycin arabinoside has a rapid distribution throughout the body . It has a more rapid clearance from background than FMISO, resulting in higher target/background ratios .
科学研究应用
Tumor Hypoxia Imaging
FAZA is a hypoxia marker used in PET imaging to identify areas of low oxygenation within tumors . It’s particularly useful in the assessment of head and neck squamous cell carcinoma, non-small cell lung carcinoma, cervical carcinoma, and gliomas. The compound’s ability to accumulate in hypoxic tumor cells allows for the precise imaging of these regions, which is crucial for treatment planning and monitoring response to therapy .
Radiotherapy Planning
In radiotherapy, accurate targeting of tumor tissue is essential. FAZA-PET imaging can guide the adaptation of radiotherapy plans by identifying hypoxic regions within tumors that are more resistant to radiation. By escalating the dose to these areas, treatment outcomes may improve, making FAZA a valuable tool in personalized medicine approaches .
Diagnostic Imaging
FAZA is under investigation for its potential to improve the diagnosis of solid tumors. Early phase clinical trials are exploring how well FAZA-PET-CT can diagnose various malignancies, such as breast, colorectal, and pancreatic neoplasms. The compound may reveal the oxygenation status of tumors during imaging, which is a critical factor in understanding tumor behavior and potential treatment strategies .
Clinical Trials for Therapeutic Interventions
FAZA is being investigated in clinical trials for its use in conjunction with therapies like irreversible electroporation in pancreatic ductal cancer. This research aims to understand how FAZA can be used to optimize treatment efficacy and potentially serve as a therapeutic agent itself .
Radiation Dosimetry
The biodistribution and excretion patterns of FAZA are well-characterized, which aids in radiation dosimetry. This information is vital for determining the safe and effective doses of radiation that can be administered to patients during treatments involving FAZA .
Research on Tumor Progression and Metastasis
FAZA’s role in imaging hypoxia contributes to research on tumor progression and the likelihood of metastasis. Since tumor hypoxia is a negative predictive factor for these outcomes, FAZA-PET imaging can provide valuable insights into the aggressiveness of cancers and inform prognostic evaluations .
Assessment of Treatment Response
By comparing FAZA uptake in tumors before and after treatment, researchers can assess the effectiveness of therapeutic interventions. Changes in the hypoxic status of tumors can indicate how well a treatment is working, making FAZA a useful compound in longitudinal studies .
Development of New Radiopharmaceuticals
FAZA’s use in hypoxia imaging has paved the way for the development of new radiopharmaceuticals. Its success in clinical settings encourages further research into similar compounds that could provide even greater specificity and efficacy in imaging various pathological conditions .
作用机制
Upon administration, Fluoroazomycin arabinoside is reduced under hypoxic conditions in the tumor microenvironment to a reactive species that covalently binds to intracellular macromolecules . This provides a quantitative measure of viable hypoxic tissue when imaged with positron emission tomography .
安全和危害
未来方向
属性
IUPAC Name |
(2S,3S,4S,5S)-2-(fluoromethyl)-5-(2-nitroimidazol-1-yl)oxolane-3,4-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FN3O5/c9-3-4-5(13)6(14)7(17-4)11-2-1-10-8(11)12(15)16/h1-2,4-7,13-14H,3H2/t4-,5-,6+,7+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPZSRGRDVVGMMX-JWXFUTCRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=N1)[N+](=O)[O-])C2C(C(C(O2)CF)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN(C(=N1)[N+](=O)[O-])[C@@H]2[C@H]([C@@H]([C@H](O2)CF)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10FN3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Fluoroazomycin arabinoside | |
CAS RN |
220793-03-3 | |
Record name | Fluoroazomycin arabinoside | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0220793033 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | FLUOROAZOMYCIN ARABINOSIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1QR3UU6P48 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。